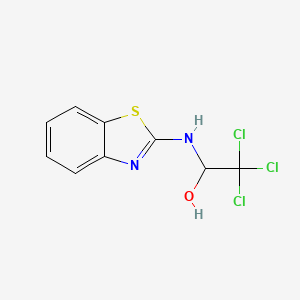
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol (BTCE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTCE is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethyl acetate.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the synthesis of cell wall components such as peptidoglycan and chitin. It is also believed to exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been shown to have low toxicity and is generally well-tolerated. However, it can cause irritation and sensitization of the skin and eyes. In animal studies, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been shown to have a low acute toxicity and is not mutagenic or carcinogenic. It has been shown to be metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol in lab experiments is its low toxicity, which makes it a safer alternative to other chemicals that may be more harmful. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol. One area of research is the development of new materials with unique properties using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol as a building block. Another area of research is the optimization of the synthesis method of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol and its potential applications in medicine and agriculture.
Conclusion
In conclusion, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol in various fields.
Métodos De Síntesis
The synthesis of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol involves the reaction of 2-aminothiophenol with chloral hydrate in the presence of sulfuric acid. The reaction yields 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol as a white crystalline solid with a melting point of 170-172°C. The purity of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been shown to have antibacterial, antifungal, and antitumor properties. It has been used in the treatment of bacterial infections, fungal infections, and cancer. In agriculture, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been used as a pesticide and fungicide due to its ability to inhibit the growth of plant pathogens. In material science, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2OS/c10-9(11,12)7(15)14-8-13-5-3-1-2-4-6(5)16-8/h1-4,7,15H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXGGKJBKDHEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-ylamino)-2,2,2-trichloroethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

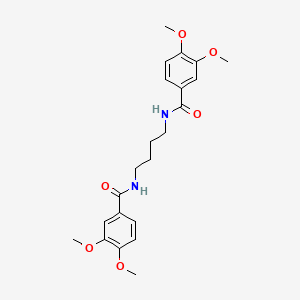
![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)
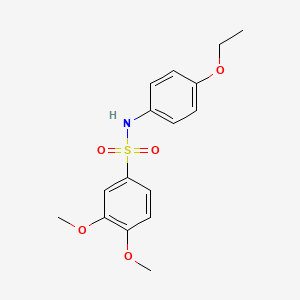
![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
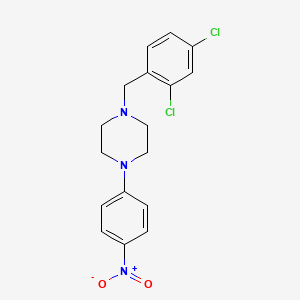

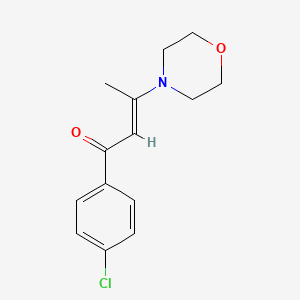
methanol](/img/structure/B5207296.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)
![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)